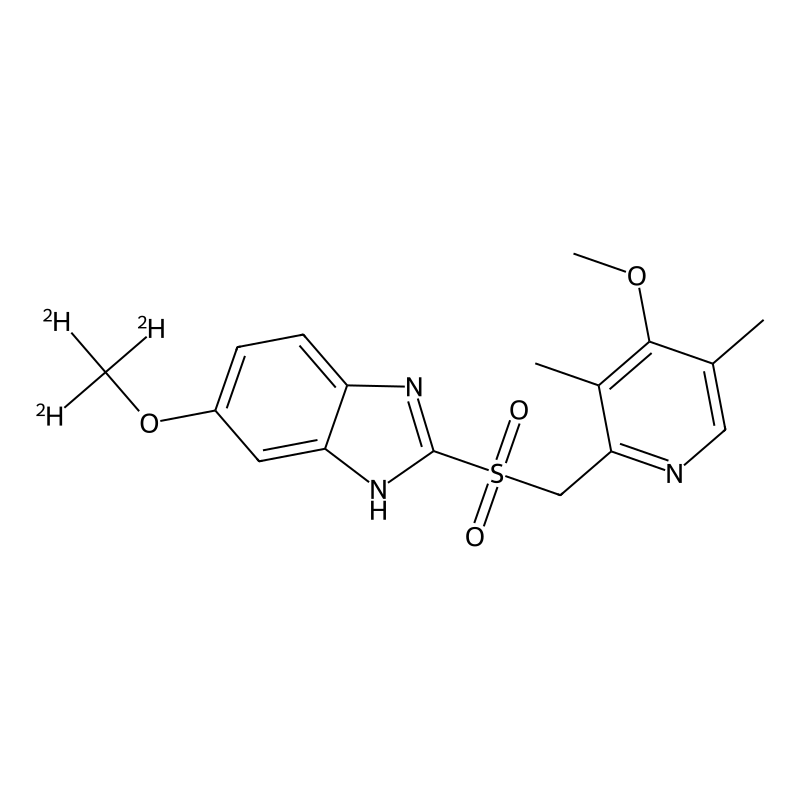

Omeprazole-d3 Sulfone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Here's what we do know:

Metabolite Identification

Scientific literature identifies Omeprazole-d3 Sulfone as a metabolite of Omeprazole (). This indicates it is a compound formed by the body's breakdown of Omeprazole. Research on drug metabolism often utilizes isotopically labeled compounds, where specific atoms are replaced with heavier isotopes like Deuterium (d3). In this case, the d3 likely refers to three Deuterium atoms incorporated into the molecule during the research process.

Research Availability

Suppliers of Omeprazole-d3 Sulfone often categorize it as a research use only chemical, implying its application in scientific studies (, ). However, specific details about the ongoing research and its purpose are not publicly available.

Drug Metabolism Studies

The presence of Deuterium isotopes suggests Omeprazole-d3 Sulfone might be used in studies investigating the body's metabolism of Omeprazole. By tracing the d3 atoms through the breakdown process, researchers can gain insights into how the body absorbs and eliminates the drug.

Pharmacological Research

While less likely, Omeprazole-d3 Sulfone itself might hold some pharmacological properties worth exploring. However, further research would be necessary to determine its potential therapeutic effects.

Omeprazole-d3 Sulfone is a deuterated derivative of Omeprazole Sulfone, a known metabolite of Omeprazole, which is a proton pump inhibitor widely used in the treatment of conditions like gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome. The incorporation of deuterium in Omeprazole-d3 Sulfone enhances its utility in pharmacokinetic studies due to the stable isotope labeling that allows for precise tracking in biological systems.

- Omeprazole-d3 Sulfone itself doesn't have a mechanism of action. It serves as a reference point in research to understand the behavior of the actual metabolite, Omeprazole sulfone.

- Safety information on Omeprazole-d3 Sulfone is limited due to its restricted use in research settings.

- As a derivative of Omeprazole, it's likely not acutely toxic, but proper handling procedures for laboratory chemicals should always be followed.

- Oxidation: The conversion from Omeprazole to Omeprazole-d3 Sulfone involves oxidation processes.

- Reduction: This compound can be reduced back to its sulfide form, although this reaction is less common.

- Substitution: Substitution reactions can occur at the methoxy and sulfone groups, allowing for the formation of various derivatives.

Common Reagents and Conditions- Oxidation Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

- Reduction Agents: Lithium aluminum hydride, sodium borohydride.

- Substitution Agents: Halogenating agents and nucleophiles such as amines or thiols.

Omeprazole-d3 Sulfone exerts its biological activity primarily through the inhibition of the H+/K+ ATPase pump, effectively reducing gastric acid secretion. This mechanism mirrors that of its parent compound, Omeprazole. The compound's pharmacokinetics are significantly studied due to its deuterated nature, which allows researchers to track its metabolic pathways and interactions within biological systems more accurately .

Cellular Effects

The cellular effects of Omeprazole-d3 Sulfone are closely aligned with those of Omeprazole, including potential anti-inflammatory properties observed in various studies. These effects contribute to its therapeutic profile in managing gastric acidity.

Synthetic Routes and Reaction Conditions

The synthesis of Omeprazole-d3 Sulfone involves two main steps:

- Deuteration: Using deuterated reagents such as deuterated methanol or water.

- Oxidation: Following deuteration, the compound undergoes oxidation using agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to form the sulfone group.

Industrial production typically scales up these methods using industrial-grade reagents and optimized conditions to ensure high yield and purity.

Omeprazole-d3 Sulfone is primarily utilized in scientific research for:

- Pharmacokinetic Studies: Its deuterium labeling allows for detailed investigation into the metabolism and pharmacokinetics of Omeprazole.

- Drug Development: It aids in the development of new proton pump inhibitors by providing insights into their efficacy and safety profiles.

- Biological Research: The compound serves as a tracer in studying metabolic pathways related to gastric acid secretion .

Research involving Omeprazole-d3 Sulfone focuses on its interactions with various drugs and biological systems. These studies are essential for understanding how this compound behaves in different environments and how it affects or is affected by other substances. This knowledge is crucial for optimizing therapeutic strategies involving proton pump inhibitors .

Similar Compounds- Omeprazole: The parent compound that serves as a widely used proton pump inhibitor.

- Omeprazole Sulfone N-Oxide: A non-deuterated analogue that shares similar metabolic pathways.

- Pantoprazole: Another proton pump inhibitor with a comparable mechanism of action.

Uniqueness

Omeprazole-d3 Sulfone's uniqueness lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. This isotopic substitution can influence metabolic stability and alter the pharmacokinetic profile compared to non-deuterated analogues, making it a valuable tool for drug development and research .

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Omeprazole | C17H19N3O3S | Parent compound with established clinical use |

| Omeprazole Sulfone N-Oxide | C17H19N3O4S | Non-deuterated analogue |

| Pantoprazole | C16H15F2N3O4S | Similar mechanism but different chemical structure |

| Omeprazole-d3 Sulfone | C17H16D3N3O5S | Deuterated form enhancing pharmacokinetic studies |

This comparison highlights how Omeprazole-d3 Sulfone stands out due to its isotopic labeling, which significantly aids in understanding drug metabolism and interactions within biological systems.

Molecular Formula and Isotopic Composition

Omeprazole-d3 sulfone represents a deuterium-labeled derivative of omeprazole sulfone, characterized by the systematic incorporation of three deuterium atoms into specific positions of the molecular framework [2] [5]. The compound exists under two primary Chemical Abstracts Service registry numbers: 1189891-71-1 and 2749628-17-7, reflecting different deuteration patterns within the benzimidazole ring system [2] [3] [6].

The molecular formula of omeprazole-d3 sulfone is C₁₇H₁₆D₃N₃O₄S, representing a precisely controlled isotopic modification of the parent compound [2] [5]. This isotopic substitution results in a molecular weight of 364.43 grams per mole, compared to 361.42 grams per mole for the non-deuterated omeprazole sulfone [3] [5]. The exact mass determination reveals a monoisotopic mass of 364.12845751 daltons, providing critical reference data for high-resolution mass spectrometric applications [3].

Two distinct deuteration patterns have been documented in the literature for this compound [2] [3] [6]. The first pattern involves selective deuteration of the methoxy group at the 6-position of the benzimidazole ring, yielding the trideuteriomethoxy derivative [2]. The second pattern encompasses deuteration at positions 4, 6, and 7 of the benzimidazole ring system, resulting in the 4,5,7-trideuterio variant [3] [6]. Commercial preparations typically achieve deuterium enrichment levels exceeding 99 atom percent deuterium, with chemical purity specifications of greater than 95 percent as determined by high-performance liquid chromatography [4] [5] [6].

Table 1: Molecular Formula and Isotopic Composition Data

| Property | Omeprazole-d3 Sulfone | Non-deuterated Omeprazole Sulfone |

|---|---|---|

| Molecular Formula | C₁₇H₁₆D₃N₃O₄S | C₁₇H₁₉N₃O₄S |

| CAS Number | 1189891-71-1 | 88546-55-8 |

| Alternative CAS Number | 2749628-17-7 | N/A |

| Molecular Weight | 364.43 g/mol | 361.42 g/mol |

| Exact Mass | 364.12845751 Da | 361.11 Da (calculated) |

| Monoisotopic Mass | 364.12845751 Da | 361.11 Da (calculated) |

| Deuterium Atoms | 3 | 0 |

| Isotope Atom Count | 3 | 0 |

| Deuterium Enrichment | ≥99% atom D | N/A |

| Chemical Purity | ≥95% (HPLC) | Standard pharmaceutical grade |

The isotopic composition analysis reveals that the deuterium incorporation follows predictable patterns based on the synthetic methodology employed [4] [14]. The high isotopic purity achieved in commercial preparations ensures minimal contamination with partially deuterated species, which is essential for quantitative analytical applications [14] [21]. The isotope atom count of three corresponds to the complete replacement of hydrogen atoms at the designated positions, maintaining the structural integrity while providing the necessary mass differentiation for analytical purposes [2] [3].

Structural Elucidation via Spectroscopic Methods

The structural characterization of omeprazole-d3 sulfone relies primarily on nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry, techniques that provide complementary information about the deuterium incorporation patterns and molecular integrity [30] [32].

Nuclear magnetic resonance spectroscopy serves as the definitive method for confirming deuterium incorporation and determining the precise labeling positions [32] [33]. Deuterium nuclear magnetic resonance spectroscopy demonstrates chemical shift values that closely parallel those observed in proton nuclear magnetic resonance, with typical variations of less than 0.06 parts per million for most chemical environments [36]. For omeprazole-d3 sulfone, the methoxy deuterium resonances appear in the range of 3.8 to 4.2 parts per million, while aromatic deuterium signals associated with the benzimidazole ring system are observed between 6.8 and 7.5 parts per million [32] [36].

The deuterium substitution produces characteristic isotopic effects on neighboring carbon-13 nuclear magnetic resonance signals, with one-bond isotope shifts of approximately -0.235 parts per million per deuteron and two-bond shifts of -0.017 parts per million per deuteron [33] [36]. These isotopic shifts provide valuable confirmation of the deuteration pattern and can extend over considerable distances within the molecular framework, with effects detectable up to seven bonds from the deuteration site [32] [33].

High-resolution mass spectrometry provides critical structural information through fragmentation pattern analysis and exact mass determination [28] [30]. The molecular ion peak appears at mass-to-charge ratio 365 for the protonated species, representing a three-dalton shift from the non-deuterated analog [17] [28]. The fragmentation behavior follows predictable patterns, with the benzimidazole and pyridine ring systems typically remaining intact during ionization processes [28].

Table 2: Computed Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| XLogP3 | 2.2 | PubChem (XLogP3 3.0) |

| Hydrogen Bond Donor Count | 1 | PubChem (Cactvs 3.4.8.18) |

| Hydrogen Bond Acceptor Count | 6 | PubChem (Cactvs 3.4.8.18) |

| Rotatable Bond Count | 5 | PubChem (Cactvs 3.4.8.18) |

| Topological Polar Surface Area | 103 Ų | PubChem (Cactvs 3.4.8.18) |

| Heavy Atom Count | 25 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 553 | PubChem (Cactvs 3.4.8.18) |

| Covalently-Bonded Unit Count | 1 | PubChem |

The physicochemical properties calculated for omeprazole-d3 sulfone demonstrate minimal deviation from the parent compound, confirming that deuterium substitution preserves the fundamental molecular characteristics [2] [3]. The lipophilicity parameter XLogP3 remains at 2.2, indicating that the deuteration does not significantly alter the compound's partition behavior [3]. The topological polar surface area of 103 square angstroms reflects the contribution of the sulfone, benzimidazole nitrogen atoms, and methoxy oxygen atoms to the overall polarity [3].

Infrared spectroscopy provides additional structural confirmation through the characteristic vibrational modes of the deuterated positions [18] [19]. The carbon-deuterium stretching vibrations appear at lower frequencies compared to carbon-hydrogen stretches, typically in the range of 2100 to 2300 wavenumbers [18]. The benzimidazole ring system exhibits characteristic absorption bands that remain largely unchanged upon deuteration, confirming the preservation of the aromatic framework [9] [18].

Table 3: Deuterium Labeling Positions and Expected NMR Characteristics

| Labeling Position | Number of Deuterium Atoms | Chemical Environment | Expected Chemical Shift Range (²H NMR) |

|---|---|---|---|

| Methoxy group (6-position benzimidazole) | 3 (CD₃) | Aromatic methoxy | 3.8-4.2 ppm |

| Benzimidazole ring (4,6,7-positions) | 3 (multiple positions) | Aromatic C-H positions | 6.8-7.5 ppm |

| Pyridine ring | 0 | Unmodified | N/A |

| Methylsulfonyl linker | 0 | Unmodified | N/A |

Comparative Analysis with Non-Deuterated Omeprazole Sulfone

The comparative analysis between omeprazole-d3 sulfone and its non-deuterated counterpart reveals specific differences that are primarily attributable to the kinetic isotope effects and mass-dependent analytical behavior [15] [16] [25].

Mass spectrometric analysis demonstrates the most pronounced differences between the deuterated and non-deuterated forms [17] [28]. The molecular ion peak shift of three mass units provides the primary identification criterion, while fragmentation patterns reveal selective retention of deuterium atoms in specific fragments [28]. The benzimidazole-containing fragments show variable mass shifts depending on the deuteration pattern, with fragments retaining the deuterated methoxy group exhibiting the full three-dalton shift [10] [28].

Table 4: Comparative Mass Spectrometric Fragmentation Patterns

| Fragment Type | Omeprazole-d3 Sulfone (m/z) | Non-deuterated Omeprazole Sulfone (m/z) | Mass Difference (Δm/z) |

|---|---|---|---|

| Molecular ion [M+H]⁺ | 365 | 362 | +3 |

| Loss of SO₂ (64 Da) | 301 | 298 | +3 |

| Benzimidazole fragment | 149-152 | 149 | 0 to +3 |

| Pyridine fragment | 198 | 198 | 0 |

| Methylsulfonyl fragment | 214 | 214 | 0 |

Chromatographic behavior analysis reveals minimal separation between deuterated and non-deuterated forms under standard reversed-phase liquid chromatography conditions [14] [34]. This co-elution behavior is advantageous for isotope dilution applications, ensuring that both analyte and internal standard experience identical matrix effects and extraction recoveries [21] [34]. The retention factor differences are typically less than 0.1 units under physiological pH conditions, confirming the suitability for quantitative analytical applications [14].

The kinetic isotope effects associated with deuterium substitution are generally minimal for omeprazole-d3 sulfone, particularly when deuteration occurs at positions not directly involved in metabolic transformations [15] [16]. The primary kinetic isotope effect for carbon-deuterium bond cleavage typically ranges from 2 to 7, but this effect is only relevant when the deuterated position represents a site of metabolic attack [16] [25].

Analytical applications demonstrate enhanced precision and accuracy when omeprazole-d3 sulfone serves as an internal standard for the quantification of omeprazole sulfone [21] [34]. The isotope dilution methodology compensates for variations in sample preparation, matrix effects, and instrumental drift, resulting in improved method reliability [21] [37]. The minimal structural differences ensure that the deuterated analog behaves similarly to the target analyte throughout the analytical workflow [22] [34].

Table 5: Analytical Applications and Advantages of Deuteration

| Application | Method | Advantage of Deuteration |

|---|---|---|

| Internal Standard for LC-MS/MS | Liquid Chromatography-Mass Spectrometry | Eliminates matrix effects |

| Metabolic Pathway Studies | Stable Isotope Tracing | Distinguishes endogenous vs administered |

| Pharmacokinetic Research | ADME Studies | Minimal kinetic isotope effects |

| Isotope Dilution Analysis | Quantitative Analysis | Enhanced accuracy and precision |

| Drug Development | Metabolite Identification | Improved metabolic stability |

The comparative stability profiles indicate that omeprazole-d3 sulfone exhibits similar chemical stability to the parent compound under standard storage conditions [13] [19]. The deuterium-carbon bonds show slightly enhanced stability compared to hydrogen-carbon bonds, contributing to improved analytical standard longevity [15] [25]. Storage at -20 degrees Celsius under inert atmosphere conditions maintains chemical and isotopic integrity for extended periods exceeding four years [14].

The synthesis of Omeprazole-d3 Sulfone requires precise deuterium incorporation at specific carbon centers, particularly at the methoxy group adjacent to the benzimidazole ring. Multiple strategies have been developed for achieving selective deuterium labeling in sulfoxide and sulfone compounds [1] [2].

Base-Catalyzed Hydrogen-Deuterium Exchange

The most widely employed method for deuterium incorporation in omeprazole derivatives involves base-catalyzed hydrogen-deuterium exchange reactions. This approach exploits the enhanced acidity of methylene protons adjacent to sulfur centers, particularly in sulfoxide and sulfone functionalities [2] [3].

Mechanism and Conditions:

- Primary mechanism: Deprotonation of weakly acidic methylene protons followed by deuteron incorporation from deuterated solvents

- Optimal conditions: DMSO-d6 or D2O with catalytic base (NaOD, triethylamine) at room temperature to 50°C

- Deuteration efficiency: Greater than 90% incorporation achieved within 1-24 hours [4] [2]

The reaction proceeds through stabilization of the carbanion intermediate via delocalization through sulfur orbitals, with the electronegative oxygen atom enhancing the acidity of adjacent carbon-hydrogen bonds [4].

Acid-Catalyzed Deuteration Methods

Acid-catalyzed deuteration provides an alternative approach, particularly effective for aromatic positions and activated carbon centers. Strong deuterated Brønsted acids, such as DCl in deuterated methanol, facilitate selective incorporation [2].

Key parameters:

- Conditions: DCl in MeOD at room temperature

- Selectivity: Variable (14-95%) depending on substrate structure

- Applications: Effective for pyridine ring deuteration in omeprazole derivatives [4]

Metal-Catalyzed Deuteration

Transition metal catalysts enable deuterium incorporation under mild conditions with high selectivity. Palladium and platinum catalysts on carbon supports demonstrate particular efficacy for aromatic and benzylic positions [2].

Optimal systems:

- Catalysts: Pd/C, Pt/C, ruthenium pincer complexes

- Deuterium source: D2/D2O atmosphere

- Temperature range: 110-250°C

- Incorporation efficiency: Up to 99% for activated positions [2]

Microwave-Assisted Deuteration

Microwave irradiation significantly accelerates deuterium exchange reactions, reducing reaction times from hours to minutes while maintaining high incorporation levels [2].

Advantages:

- Rapid reaction times: Complete deuteration within minutes

- High efficiency: Comparable incorporation to conventional heating

- Mild conditions: D2O as sole deuterium source at 165°C

Oxidation-Based Synthesis from Omeprazole Thioether Precursors

The conversion of thioether precursors to sulfone derivatives represents a critical step in Omeprazole-d3 Sulfone synthesis. Multiple oxidation methodologies have been developed to achieve high yields while minimizing over-oxidation [5] [6].

meta-Chloroperbenzoic Acid (mCPBA) Oxidation

mCPBA oxidation remains the most widely employed method for sulfone formation due to its reliability and controllable selectivity [4] [7].

Optimized conditions:

- Reagent stoichiometry: 2.0-2.5 equivalents mCPBA

- Solvent system: Dichloromethane with saturated aqueous NaHCO3

- Temperature: 0°C to room temperature

- Reaction time: 2-6 hours

- Yield range: 70-95% [4]

The two-phase solvent system neutralizes benzoic acid byproducts, preventing decomposition of the sensitive sulfone product [4].

Hydrogen Peroxide-Based Systems

Hydrogen peroxide oxidation offers environmentally friendly alternatives with appropriate catalyst systems [8] [5].

Catalyst systems:

- Titanium-based catalysts: Ti(OiPr)4 with tartrate ligands

- Vanadium complexes: VO(acac)2 with various ligands

- Molybdenum compounds: (NH4)6Mo7O24 with H2O2 [9]

Advantages:

- Environmental compatibility: Water as sole byproduct

- Cost effectiveness: Readily available oxidants

- Scalability: Suitable for industrial applications

Oxone Oxidation

Oxone (potassium peroxymonosulfate) provides excellent selectivity for sulfone formation with minimal side reactions [5].

Key features:

- Stoichiometry: 1.5-2.0 equivalents for complete conversion

- Solvent compatibility: Aqueous and organic systems

- Temperature: Room temperature operation

- Yield consistency: 75-90% across various substrates

Electrochemical Oxidation

Flow electrochemical methods represent emerging technologies for sustainable sulfone synthesis [6].

Advantages:

- Selectivity control: Potential-controlled oxidation

- Environmental benefits: No chemical oxidants required

- Scalability: Continuous flow operation

- Safety: Elimination of hazardous peroxides

Purification Techniques and Yield Optimization

Effective purification strategies are essential for obtaining Omeprazole-d3 Sulfone in high purity suitable for analytical applications [10] [11].

Column Chromatography Optimization

Silica gel chromatography provides the most versatile purification method for sulfone compounds [12].

Optimized conditions:

- Stationary phase: High-grade silica gel (230-400 mesh)

- Mobile phase: Ethyl acetate/hexane gradients (10:90 to 70:30)

- Sample loading: 2-5% by weight relative to silica

- Flow rate: 1-2 column volumes per hour

- Recovery yield: 80-95%

- Purity achieved: Greater than 95% [12]

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC enables highest purity isolation for analytical standards [11] [12].

Separation parameters:

- Column type: C18 reversed-phase (250 × 21.2 mm)

- Mobile phase: Acetonitrile/phosphate buffer (pH 7.8)

- Flow rate: 15-20 mL/min

- Detection: UV at 302 nm

- Injection volume: 1-5 mL

- Purity: Greater than 98% [12]

Recrystallization Methods

Recrystallization provides cost-effective purification for larger-scale preparations [4].

Optimal solvents:

- Primary solvent: Methanol or ethanol

- Anti-solvent: Diethyl ether or water

- Temperature control: Slow cooling from 60°C to 0°C

- Yield recovery: 70-90%

- Purity improvement: 90-95%

Solid-Phase Extraction (SPE)

SPE techniques offer rapid cleanup for analytical samples [11] [13].

Cartridge selection:

- Sorbent type: C18 bonded silica

- Conditioning: Methanol followed by water

- Loading: Aqueous or low organic content

- Washing: Water with 5-10% organic modifier

- Elution: 80-100% organic solvent

- Recovery: 75-90% [11]

Yield Optimization Strategies

Process optimization focuses on maximizing overall yield through reaction and purification integration [14] [15].

| Parameter | Optimization Strategy | Impact on Yield |

|---|---|---|

| Reaction temperature | Maintain 0-25°C for oxidation | +15-20% yield improvement |

| Reaction time | Monitor by TLC/HPLC | Prevents over-oxidation |

| Workup conditions | Rapid aqueous extraction | Minimizes decomposition |

| Storage conditions | -20°C under nitrogen | Prevents degradation |

| Purification timing | Immediate after synthesis | Maintains product integrity |

Scale-up considerations:

- Heat management: Adequate cooling for exothermic oxidations

- Mixing efficiency: Proper agitation for two-phase systems

- Safety protocols: Handling of peroxide oxidants

- Quality control: In-process monitoring by analytical methods